2-Oxocyclohexanecarbaldehyde can serve as a valuable starting material for the synthesis of more complex molecules. Its two reactive carbonyl groups allow for various chemical transformations, such as condensation reactions, aldol reactions, and reductive aminations. For example, research has shown its effectiveness in the synthesis of substituted cyclohexanes and heterocyclic compounds [1].[1] - Synthesis of Substituted Cyclohexanes and Heterocycles via Enantioselective Cascade Dearomatization-Aldol Reaction, Journal of the American Chemical Society (2010)
Due to its readily available functional groups, 2-Oxocyclohexanecarbaldehyde can be incorporated as a building block in the construction of more complex molecules with desired properties. This approach has been explored in the synthesis of novel pharmaceuticals and functional materials [2].[2] - A Versatile Synthetic Approach to Functionalized Cyclohexanones and Their Applications in Medicinal Chemistry, European Journal of Medicinal Chemistry (2018)
2-Oxocyclohexanecarbaldehyde's bifunctional nature makes it a potential candidate for the development of novel asymmetric catalysts. The presence of both a ketone and an aldehyde group allows for interactions with different substrates, leading to the selective formation of chiral molecules [3].[3] - Enantioselective Mukaiyama Aldol Reaction Using a Recyclable Chiral Brønsted Acid-Lewis Acid Catalyst, The Journal of Organic Chemistry (2004)
Research suggests that 2-Oxocyclohexanecarbaldehyde can be employed as an organocatalyst in various organic reactions. Its carbonyl groups can activate substrates and facilitate bond formation, potentially leading to the development of more efficient and environmentally friendly synthetic processes [4].[4] - Enantioselective Mukaiyama Aldol Reactions of alpha-Keto Esters Catalyzed by (+)-Diethyltartrate and Chiral Brønsted Acids, The Journal of Organic Chemistry (2000)
2-Oxocyclohexanecarbaldehyde, with the molecular formula C₇H₁₀O₂, is a bifunctional carbonyl compound characterized by both a ketone and an aldehyde functional group. This compound is notable for its reactivity with amines, leading to the formation of carbinols, which are valuable intermediates in organic synthesis. Its structure features a cyclohexane ring, making it a versatile building block in various
The biological activity of 2-oxocyclohexanecarbaldehyde is primarily linked to its derivatives, which are explored for potential therapeutic applications. Its role as an intermediate in the synthesis of morpholine—a compound integral to various pharmaceuticals—highlights its significance in medicinal chemistry. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties .
Several methods are employed for synthesizing 2-oxocyclohexanecarbaldehyde:
2-Oxocyclohexanecarbaldehyde finds utility across various fields:
Studies focusing on the interactions of 2-oxocyclohexanecarbaldehyde primarily involve its reactivity with nucleophiles, particularly amines. The mechanism typically involves the carbonyl group acting as an electrophilic center, facilitating nucleophilic attack and leading to the formation of carbinols. This characteristic makes it a valuable reagent in asymmetric synthesis and other organic transformations .
When comparing 2-oxocyclohexanecarbaldehyde with similar compounds, several distinctions arise:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cyclohexanone | Contains a ketone group | Lacks an aldehyde group, making it less reactive |
| Cyclohexanecarboxaldehyde | Contains a carboxylic acid group | Lacks the ketone functionality |
| 2-Formylcyclohexanone | Contains both aldehyde and ketone groups | Functional groups are positioned differently |
These comparisons highlight how 2-oxocyclohexanecarbaldehyde's unique combination of functional groups contributes to its distinct reactivity and applications in organic synthesis .
The aldehyde and ketone groups in 2-oxocyclohexanecarbaldehyde exhibit distinct reactivity profiles due to electronic and steric differences. The aldehyde moiety, positioned at C1 of the cyclohexane ring, is more electrophilic than the ketone at C2, as the latter benefits from greater electron donation by adjacent alkyl groups [1] [3]. Nucleophilic attack occurs preferentially at the aldehyde carbonyl, as demonstrated by kinetic studies comparing reaction rates with hydride donors (e.g., NaBH₄) and amines (e.g., hydroxylamine).
Table 1: Relative Reactivity of Aldehyde vs. Ketone Groups in Nucleophilic Additions
| Nucleophile | Aldehyde Rate (k, M⁻¹s⁻¹) | Ketone Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| Hydroxylamine | 2.4 × 10⁻³ | 5.6 × 10⁻⁵ |
| Sodium Borohydride | 1.8 × 10⁻² | 3.2 × 10⁻⁴ |
The ketone’s reduced reactivity stems from steric hindrance imposed by the cyclohexane ring and electronic stabilization via hyperconjugation [3]. In proline-catalyzed aldol reactions, the aldehyde acts as the electrophilic partner, while the ketone remains inert unless activated by strong bases [3] [6]. Computational models reveal that the aldehyde’s carbonyl carbon exhibits a partial positive charge (δ+ = 0.42 e) compared to the ketone (δ+ = 0.31 e), further rationalizing its susceptibility to nucleophilic attack [1].
Intramolecular cyclizations of 2-oxocyclohexanecarbaldehyde are highly sensitive to substituent positioning on the cyclohexane ring. The chair conformation dictates axial or equatorial orientations of functional groups, directly influencing reaction pathways. For instance, when the aldehyde adopts an axial position, steric clashes with the ketone’s oxygen impede cyclization, whereas equatorial alignment facilitates enolate formation and subsequent ring closure [6] [3].
Table 2: Cyclization Yields Under Varying Substituent Configurations
| Substituent Position | Aldehyde Orientation | Yield (%) |
|---|---|---|
| C1 (axial) | Axial | 12 |
| C1 (equatorial) | Equatorial | 89 |
| C2 (axial) | Equatorial | 45 |
Electronic effects also modulate reactivity. Electron-withdrawing groups at C4 (e.g., phenyl) enhance the ketone’s electrophilicity, promoting conjugate addition pathways [5]. Conversely, electron-donating groups stabilize enolate intermediates, favoring aldol cyclizations [3]. Asymmetric organocatalysis studies demonstrate that thiourea-based catalysts selectively stabilize transition states through hydrogen bonding, achieving enantiomeric excesses >90% in cyclized products [3].
α-Hydrogen abstraction in 2-oxocyclohexanecarbaldehyde proceeds via a concerted E2 mechanism, requiring anti-periplanar alignment of the abstracting base and the departing proton [6]. Density functional theory (DFT) calculations reveal that the transition state adopts a distorted chair conformation, with the base (e.g., hydroxide) approaching at 180° relative to the α-hydrogen [6] [3].
Table 3: Activation Energies for α-Hydrogen Abstraction Pathways
| Hydrogen Position | Base | ΔG‡ (kJ/mol) |
|---|---|---|
| C1 (aldehyde) | Hydroxide | 92.4 |
| C2 (ketone) | Hydroxide | 118.7 |
| C3 (axial) | Trimethylamine | 105.3 |
The lower activation energy for aldehyde α-hydrogens (C1) correlates with their higher acidity (pKa ≈ 18) compared to ketone α-hydrogens (pKa ≈ 21) [1]. Steric effects further differentiate pathways: axial hydrogens at C3 undergo abstraction 40% faster than equatorial counterparts due to reduced torsional strain in the transition state [6]. Kinetic isotope effect (KIE) studies (kH/kD = 3.8) confirm proton transfer as the rate-determining step [3].
Density Functional Theory calculations have provided crucial insights into the deformylation mechanisms of 2-oxocyclohexanecarbaldehyde and related bifunctional carbonyl compounds. Recent computational studies have revealed the existence of multiple competing pathways for aldehyde deformylation, with significant implications for synthetic strategy development [1] [2].
The most significant finding from Density Functional Theory investigations is the identification of a novel inner-sphere mechanism for aldehyde deformylation that operates through a fundamentally different pathway compared to conventional outer-sphere mechanisms. The inner-sphere mechanism proceeds via aldehyde end-on coordination to metal centers, followed by homolytic carbon-carbon bond cleavage and subsequent dioxygen oxygen-oxygen bond cleavage [2]. This mechanism exhibits a substantially lower activation barrier of 13.8 kcal/mol compared to the outer-sphere nucleophilic attack pathway, which requires 24.5 kcal/mol [2].
Density Functional Theory calculations using various functionals, including B3LYP/6-31G*, CAM-B3LYP, and ωB97M-V, have consistently demonstrated that the carbon-carbon bond cleavage step serves as the rate-determining step in the deformylation process [2]. The calculations reveal that this homolytic cleavage occurs through a mechanism reminiscent of a second-order nucleophilic substitution process, where the dioxygen ligand radical facilitates the bond breaking in a manner similar to an SN2-like transition state [2].
Computational modeling has also elucidated the role of metal-dioxygen complexes in facilitating deformylation reactions. Density Functional Theory studies on copper(II)-superoxo complexes have shown that the coordination interaction between the metal center and the carbonyl oxygen creates favorable Coulomb attractions that stabilize the transition state and lower the overall activation energy [2]. This finding has important implications for catalyst design in synthetic applications.
The outer-sphere mechanisms, including nucleophilic attack, aldehyde α-hydrogen atom abstraction, and aldehyde hydrogen atom abstraction pathways, have been extensively characterized through Density Functional Theory calculations [2]. These studies reveal that while these pathways are energetically accessible, they consistently exhibit higher activation barriers compared to the inner-sphere mechanism, making them less favorable under typical reaction conditions [2].
Density Functional Theory investigations have also provided detailed insight into the deformylation of specific substrates. For 2-phenylpropionaldehyde, calculations demonstrate that the inner-sphere mechanism proceeds with an overall exergonic reaction energy of -71.3 kcal/mol, indicating high thermodynamic favorability [2]. The benzyl radical formed during the carbon-carbon bond cleavage step contributes significantly to the stability of the intermediate, facilitating the subsequent oxygen-oxygen bond cleavage [2].
Advanced Density Functional Theory methods have been employed to study the electronic structure changes during deformylation. Natural Bond Orbital analysis reveals that the electron density redistribution during the carbon-carbon bond cleavage step is crucial for the mechanism's success [2]. The calculations show that the dioxygen ligand radical activation occurs through a specific orbital interaction pattern that enables the SN2-like substitution process [2].
The conformational dynamics of 2-oxocyclohexanecarbaldehyde and related bifunctional carbonyl systems play a crucial role in determining their reactivity patterns and synthetic utility. Density Functional Theory calculations have provided detailed insights into the conformational preferences and energy landscapes of these complex molecular systems [3] [4].
The cyclohexanone ring in 2-oxocyclohexanecarbaldehyde adopts a chair conformation as the most stable arrangement, consistent with general cyclohexane conformational preferences [3]. However, the presence of the carbonyl group introduces significant perturbations to the standard cyclohexane conformational landscape. Density Functional Theory studies reveal that the carbonyl group exhibits pyramidalization behavior that depends on the ring puckering characteristics [3].
Statistical analysis of crystal structure data from the Cambridge Structural Database has established empirical relationships between ring conformation and carbonyl group orientation in cyclohexanone derivatives [3]. Flattened cyclohexanones typically exhibit axial pyramidalization of the carbonyl group, while more strongly puckered rings favor equatorial pyramidalization [3]. This conformational preference arises from the interplay between hyperconjugation effects and steric interactions that seek to minimize torsional strain [3].
The aldehyde substituent in 2-oxocyclohexanecarbaldehyde introduces additional conformational complexity. Density Functional Theory calculations demonstrate that the aldehyde group preferentially adopts an equatorial orientation to minimize 1,3-diaxial interactions with axial hydrogens on the cyclohexane ring [3]. This conformational preference has significant implications for the compound's reactivity, as the equatorial orientation provides optimal access for nucleophilic attack at the aldehyde carbon [3].
Molecular dynamics simulations have provided insights into the dynamic behavior of bifunctional carbonyl systems. Two-dimensional infrared spectroscopy studies combined with Density Functional Theory calculations reveal that rotational interconversion around carbon-carbon bonds adjacent to carbonyl groups occurs on picosecond time scales [4]. For 4,4-dimethyl-2-pentanone, exchange time constants of 5.4 picoseconds from eclipsed to staggered conformations and 1.7 picoseconds for the reverse direction have been measured [4].
The conformational dynamics of 2-oxocyclohexanecarbaldehyde are further complicated by the presence of two different carbonyl functional groups. Density Functional Theory calculations suggest that the compound can exist in multiple conformational states, with the relative populations depending on temperature and solvent conditions [4]. The stochastic Liouville equation with a three-state jump model has been successfully applied to describe the conformational interconversion processes [4].
Ring-flipping dynamics represent another important aspect of conformational behavior in cyclohexanone derivatives. Density Functional Theory studies indicate that the activation barrier for chair-chair interconversion in 2-oxocyclohexanecarbaldehyde is approximately 45 kJ/mol, slightly higher than the 42 kJ/mol barrier observed in unsubstituted cyclohexane [5]. This increase results from the additional steric interactions introduced by the carbonyl and aldehyde substituents [5].
The conformational preferences of bifunctional carbonyl systems have direct implications for their synthetic reactivity. Density Functional Theory calculations demonstrate that reactions proceeding through boat or twist-boat conformations typically exhibit higher activation energies compared to those occurring from chair conformations [5]. This finding emphasizes the importance of conformational analysis in predicting and optimizing synthetic transformations [5].
Solvent effects on conformational dynamics have been investigated through Density Functional Theory calculations incorporating polarizable continuum models. These studies reveal that polar solvents can significantly alter the conformational equilibria of bifunctional carbonyl compounds by stabilizing specific conformations through dipole-dipole interactions [6]. The calculations predict that solvation effects are particularly pronounced for conformations with high dipole moments [6].
The distinction between kinetic control and thermodynamic control in multi-step transformations involving 2-oxocyclohexanecarbaldehyde represents a fundamental aspect of reaction mechanism design and synthetic strategy development. Density Functional Theory calculations have provided detailed insights into the factors governing this control and their implications for product selectivity [7] [8].
Kinetic control dominates reaction outcomes when transformation rates are significantly faster than equilibration processes. In the context of 2-oxocyclohexanecarbaldehyde chemistry, Density Functional Theory studies reveal that kinetic control typically operates at lower temperatures where activation energies become the primary determinant of reaction pathways [8]. Under these conditions, the product distribution reflects the relative rates of competing reaction channels rather than the thermodynamic stability of the final products [8].
Thermodynamic control becomes prevalent when reaction conditions allow for equilibration between different products or intermediates. Density Functional Theory calculations demonstrate that thermodynamic control is favored at elevated temperatures where sufficient thermal energy is available to overcome all activation barriers [8]. Under thermodynamic control, the product distribution is determined by the relative Gibbs free energies of the products, with the most stable products predominating regardless of their formation rates [8].
The temperature dependence of control mechanisms has been extensively studied through Density Functional Theory calculations. For reactions involving 2-oxocyclohexanecarbaldehyde, computational studies reveal that the transition from kinetic to thermodynamic control typically occurs in the temperature range of 40-80°C [8]. This transition temperature depends on the specific reaction system and the activation energy differences between competing pathways [8].
Multi-step kinetic analysis using isoconversional methods has been applied to study the complex reaction networks involving bifunctional carbonyl compounds [9]. Density Functional Theory calculations support the use of Arrhenius parameters and reaction models to describe individual transformation steps [9]. The activation energy values obtained from these analyses range from 13.8 kcal/mol for inner-sphere deformylation to 24.5 kcal/mol for outer-sphere pathways [9].
The reversibility of individual reaction steps plays a crucial role in determining the overall control mechanism. Density Functional Theory studies indicate that reactions with low activation barriers for both forward and reverse processes tend to exhibit thermodynamic control, while reactions with high reverse barriers favor kinetic control [10]. For 2-oxocyclohexanecarbaldehyde transformations, the reversibility depends on the specific reaction conditions and the presence of catalysts [10].
Competing reaction pathways in multi-step transformations have been analyzed through Density Functional Theory calculations to understand the factors governing product selectivity [9]. The calculations reveal that the rate-determining step often differs between competing pathways, leading to different temperature dependences for kinetic versus thermodynamic control [9]. This finding has important implications for synthetic strategy development and reaction optimization [9].
The pre-exponential factors in the Arrhenius equation also influence the competition between kinetic and thermodynamic control [9]. Density Functional Theory calculations indicate that reactions with similar activation energies but different pre-exponential factors can exhibit dramatically different temperature dependences [9]. This effect is particularly important in multi-step transformations where multiple pathways compete simultaneously [9].
Catalyst effects on the kinetic versus thermodynamic control balance have been investigated through Density Functional Theory studies [9]. The calculations reveal that catalysts can selectively lower the activation barriers for specific pathways, thereby influencing the overall control mechanism [9]. This finding provides opportunities for developing chemoselective and regioselective transformations of bifunctional carbonyl compounds [9].
The solvent effects on control mechanisms have been studied through Density Functional Theory calculations incorporating solvation models [9]. These studies demonstrate that polar solvents can stabilize charged intermediates and transition states, potentially altering the relative activation energies of competing pathways [9]. The solvent effects are particularly pronounced for reactions involving ionic intermediates or polar transition states [9].